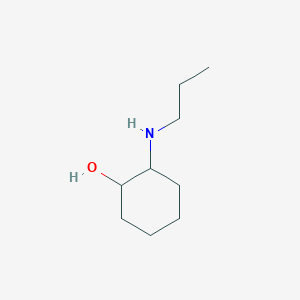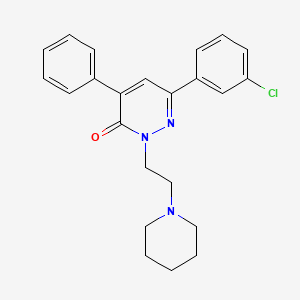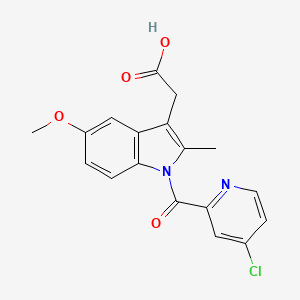
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- typically involves multi-step organic reactions. The starting materials might include indole derivatives, pyridine derivatives, and various reagents for functional group modifications. Common reaction conditions include:
Catalysts: Palladium or other transition metals.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-acetic acid: A simpler indole derivative with known biological activities.
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-: A closely related compound with similar structural features.
Uniqueness
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
| 59823-61-9 | |
Fórmula molecular |
C18H15ClN2O4 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
2-[1-(4-chloropyridine-2-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-10-13(9-17(22)23)14-8-12(25-2)3-4-16(14)21(10)18(24)15-7-11(19)5-6-20-15/h3-8H,9H2,1-2H3,(H,22,23) |
Clave InChI |
CBIDMJAXHRNQDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=NC=CC(=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




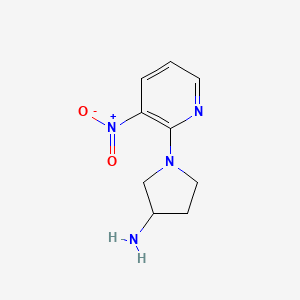

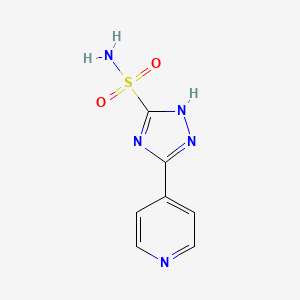


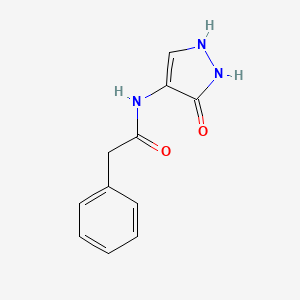
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
